molecular formula C10H6BrClN2O B2769725 5-Bromo-2-(3-chlorophenoxy)pyrimidine CAS No. 73235-86-6

5-Bromo-2-(3-chlorophenoxy)pyrimidine

Cat. No.: B2769725
CAS No.: 73235-86-6
M. Wt: 285.53
InChI Key: VAMQVRMZSPQBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-chlorophenoxy)pyrimidine is a versatile small molecule scaffold used in various chemical and biological research applications. It is characterized by the presence of a bromine atom at the 5-position and a 3-chlorophenoxy group attached to the 2-position of the pyrimidine ring. This compound is known for its potential in medicinal chemistry and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for the selective bromination at the C-5 position of the pyrimidine ring. Other brominating agents such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) can also be used .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-chlorophenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

5-Bromo-2-(3-chlorophenoxy)pyrimidine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-chlorophenoxy)pyrimidine is unique due to the presence of both bromine and chlorophenoxy groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable scaffold in the synthesis of complex molecules.

Properties

IUPAC Name

5-bromo-2-(3-chlorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMQVRMZSPQBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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